molecular formula C12H20N4 B3071642 4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine CAS No. 1011407-34-3

4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine

Cat. No.: B3071642
CAS No.: 1011407-34-3
M. Wt: 220.31 g/mol
InChI Key: DVTCCRCRTAQHFQ-UHFFFAOYSA-N
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Description

4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a triazole moiety, with a piperidine substituent at the 4-position. The compound’s synthesis often involves multi-step protocols, with intermediates like tert-butyl this compound-1-carboxylate (CAS: 1610377-23-5) serving as protected precursors . Its molecular formula is C17H28N4O2, with a molecular weight of 320.44 g/mol .

Properties

IUPAC Name

3-piperidin-4-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-4-11-14-15-12(16(11)9-3-1)10-5-7-13-8-6-10/h10,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTCCRCRTAQHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazoloazepine ketone, while reduction could produce a triazoloazepine alcohol.

Scientific Research Applications

4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The triazolo-azepine core is structurally versatile, enabling diverse substitutions. Key analogs include:

Compound Name Core Structure Substituent(s) CAS Number Molecular Weight (g/mol)
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine Triazolo-azepine + piperidine Piperidine (position 4) - 246.29 (base structure)*
2-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}ethanethioamide Triazolo-azepine + ethanethioamide Ethanethioamide (position 2) 328029-00-1 210.30
4-Fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline Triazolo-azepine + fluoroaniline 4-Fluoroaniline (position 3) MFCD09388793 246.29
tert-Butyl this compound-1-carboxylate Triazolo-azepine + tert-butyl piperidine tert-Butoxycarbonyl (BOC) protection 1610377-23-5 320.44

*Molecular weight estimated based on structural analogs .

Key Observations :

  • Piperidine vs. Ethanethioamide : The ethanethioamide derivative (CAS 328029-00-1) has a lower molecular weight and is used as an intermediate in drug synthesis, though its commercial production is discontinued due to stability or handling challenges .
  • Fluorinated Derivatives : Fluorine substitution (e.g., 4-fluoroaniline analog) enhances electronic properties and bioavailability, as seen in other drug candidates .
  • BOC Protection : The tert-butyl group in CAS 1610377-23-5 improves solubility and stability during synthesis, a common strategy in organic chemistry .

Substituent Impact on Physicochemical Properties

Property 4-{...}piperidine (Unprotected) tert-Butyl Protected Analog Ethanethioamide Derivative
Solubility Low (hydrophobic core) Moderate (BOC enhances) Low (thioamide group)
Stability Air-sensitive High (BOC protection) Poor (discontinued)
Synthetic Utility Intermediate for drug candidates Stable precursor Discontinued intermediate

Data inferred from handling notes and commercial status .

Pharmacological and Industrial Relevance

  • Intermediates in kinase inhibitor synthesis (e.g., triazolo-pyrimidines) .
  • Building blocks for fluorinated drug candidates, leveraging fluorine’s metabolic stability .
  • Protected precursors for controlled release of active piperidine moieties .

Biological Activity

The compound 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Information

  • IUPAC Name : 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine
  • CAS Number : 109220-81-7
  • Molecular Formula : C13H16N4
  • Molecular Weight : 228.29 g/mol

Structural Representation

The compound features a triazoloazepine core linked to a piperidine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing the triazoloazepine structure exhibit notable antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains. A study highlighted that certain synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Enzyme inhibition studies have revealed that triazole derivatives can act as potent inhibitors of various enzymes. For example:

  • Acetylcholinesterase (AChE) : Compounds with a piperidine structure have been associated with strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases .
  • Urease Inhibition : Some derivatives have shown strong urease inhibitory effects with IC50 values significantly lower than standard inhibitors .

Case Studies

  • Case Study on Antibacterial Activity :
    A series of synthesized compounds bearing the triazolo and piperidine moieties were evaluated for their antibacterial efficacy. The results indicated that several compounds exhibited strong inhibitory effects against Bacillus subtilis, reinforcing the potential of these compounds as antibacterial agents .
  • Case Study on Enzyme Inhibition :
    In a study focused on enzyme inhibition, a specific derivative was identified as a robust inhibitor of soluble epoxide hydrolase. This compound demonstrated significant effects on serum biomarkers in vivo, indicating its potential therapeutic applications in metabolic disorders .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound may bind to specific receptors involved in neurotransmission and metabolic processes.
  • Enzyme Interaction : The presence of the triazole ring enhances binding affinity to target enzymes such as AChE and urease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine
Reactant of Route 2
Reactant of Route 2
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine

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